![molecular formula C15H14ClNO3 B14460988 3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline CAS No. 74173-80-1](/img/structure/B14460988.png)
3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline is an organic compound that features a chloroaniline moiety linked to a benzodioxin structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline typically involves the reaction of 3-chloroaniline with a benzodioxin derivative. One common method is the nucleophilic substitution reaction where 3-chloroaniline reacts with 2,3-dihydro-1,4-benzodioxin-2-yl methanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the chloro group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Reduced aniline derivatives.
Substitution: Substituted aniline derivatives.
Applications De Recherche Scientifique
3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The benzodioxin moiety may enhance the compound’s ability to interact with hydrophobic pockets within proteins, while the chloroaniline group can form specific interactions with amino acid residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-methoxyaniline: Lacks the benzodioxin moiety, making it less versatile in terms of interactions.
4-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methoxy]aniline: Lacks the chloro group, which may reduce its reactivity in certain substitution reactions.
Uniqueness
3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline is unique due to the presence of both the chloroaniline and benzodioxin moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.
Propriétés
Numéro CAS |
74173-80-1 |
|---|---|
Formule moléculaire |
C15H14ClNO3 |
Poids moléculaire |
291.73 g/mol |
Nom IUPAC |
3-chloro-4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)aniline |
InChI |
InChI=1S/C15H14ClNO3/c16-12-7-10(17)5-6-13(12)18-8-11-9-19-14-3-1-2-4-15(14)20-11/h1-7,11H,8-9,17H2 |
Clé InChI |
FGXPLITZOOVAAN-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=CC=CC=C2O1)COC3=C(C=C(C=C3)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


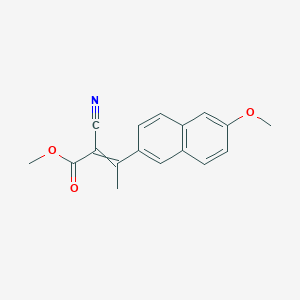

![N-[(4-Nitrophenyl)acetyl]-L-aspartic acid](/img/structure/B14460920.png)
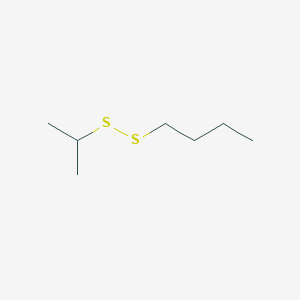
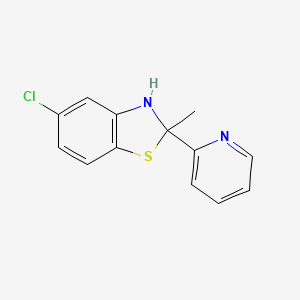
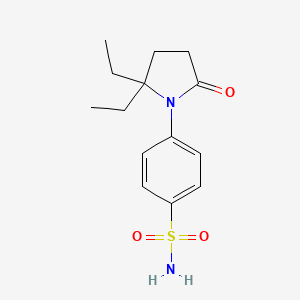
![2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate](/img/structure/B14460952.png)
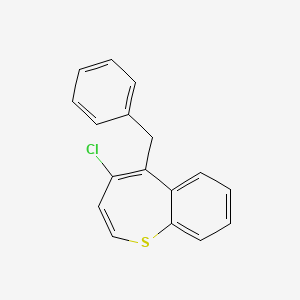
![4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate](/img/structure/B14460964.png)
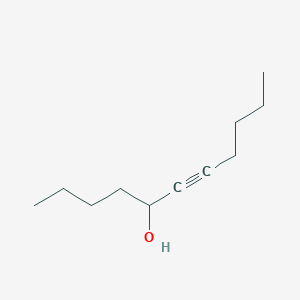
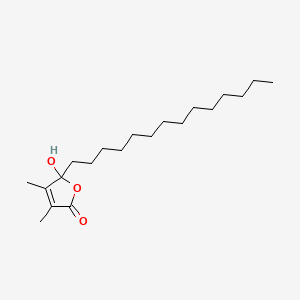
![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
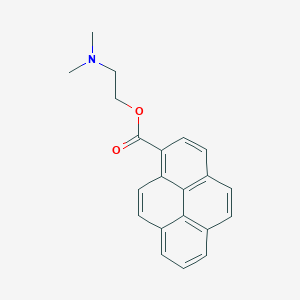
![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)
